molecular formula C10H15N3O B15070202 2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol

2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol

Cat. No.: B15070202
M. Wt: 193.25 g/mol
InChI Key: VYAMICFZRLCPFR-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core fused to a tetrahydro ring system. Such derivatives are of interest in medicinal chemistry due to their structural resemblance to bioactive scaffolds targeting central nervous system (CNS) receptors or kinases.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C10H15N3O/c14-10-8-3-4-11-5-9(8)12-13(10)6-7-1-2-7/h7,11-12H,1-6H2

InChI Key

VYAMICFZRLCPFR-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C(=O)C3=C(N2)CNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable pyrazole derivative, followed by cyclization to form the desired pyrazolo[3,4-c]pyridine ring system. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo-pyridine derivatives exhibit diverse pharmacological and physicochemical profiles depending on substituents and ring substitution patterns. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Pyrazole Position Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Key Applications
Target Compound Cyclopropylmethyl 3,4-c ~195.26* 1.5–2.0† 0.5–1.0‡ CNS modulation (hypothetical)
2-Isopropyl analog (CAS 1708079-31-5) Isopropyl 3,4-b 181.23 2.0–2.5† 0.2–0.5‡ Intermediate for kinase inhibitors
Pyrazolo[3,4-d]pyrimidine derivatives Variable (e.g., methyl, aryl) 3,4-d 180–250 1.0–3.5 0.1–10.0 Anticancer agents, PDE inhibitors

Notes:

  • Cyclopropylmethyl vs. Its rigid cyclopropane ring may also enhance metabolic stability by resisting oxidative degradation .
  • Ring Position (3,4-c vs. 3,4-b) : The 3,4-c substitution in the target compound alters ring planarity and hydrogen-bonding capacity compared to the 3,4-b isomer. This positional shift could influence solubility and target selectivity.
  • Molecular Weight : The target compound’s higher molecular weight (~195 g/mol) compared to the isopropyl analog (181 g/mol) may marginally affect bioavailability but remains within Lipinski’s rule-of-five limits.

Key Research Findings

Synthetic Accessibility : Cyclopropylmethyl-substituted analogs often require multi-step syntheses involving cyclopropanation under high-pressure conditions, whereas isopropyl derivatives are more straightforward to prepare .

Crystallographic Data : Structural analogs of pyrazolo-pyridines are frequently resolved using SHELX software for refinement, highlighting the importance of precise crystallography in understanding substituent effects on molecular packing and stability .

Biological Activity

The compound 2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol has gained attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, synthesizing available data from diverse research studies to provide a comprehensive overview.

Molecular Characteristics

The molecular formula of this compound is C12H16N2OC_{12}H_{16}N_2O with a molecular weight of approximately 204.27 g/mol. The compound features a bicyclic structure that includes a pyrazole ring fused with a tetrahydropyridine framework. This structural configuration may facilitate interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₆N₂O
Molecular Weight204.27 g/mol
CAS NumberNot specified
Purity≥95%

The biological activity of compounds in this class is often attributed to their ability to interact with key protein kinases involved in cancer progression. For example, inhibitors targeting the Bcr-Abl tyrosine kinase have been evaluated for their efficacy against chronic myeloid leukemia . Although specific data on the mechanism for this compound is sparse, its structural features suggest potential interactions with similar targets.

Other Biological Activities

In addition to anticancer properties, pyrazolo derivatives have been studied for various other biological activities including antimicrobial and antifungal effects. The unique bicyclic structure allows for diverse interactions with biological macromolecules which could lead to multiple therapeutic applications .

Study on Structural Variants

A study published in the Journal of Medicinal Chemistry explored a series of pyrazolo derivatives and their biological activities . The findings indicated that while some derivatives exhibited significant anticancer activity, others failed to demonstrate cytotoxic effects at tested concentrations. This suggests that modifications in the chemical structure can significantly influence biological outcomes.

Pharmacological Characterization

Pharmacological characterization of similar compounds has revealed their potential as selective inhibitors for various enzymes involved in cancer metabolism. For instance, compounds exhibiting high selectivity for CDK2/cyclin E were identified through structure-activity relationship studies . This highlights the importance of further exploring the pharmacological profile of this compound.

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